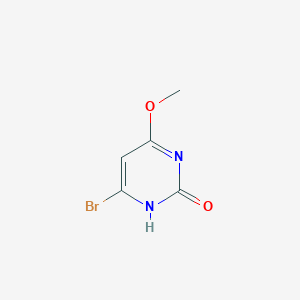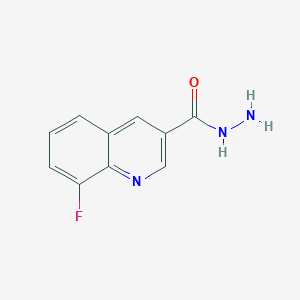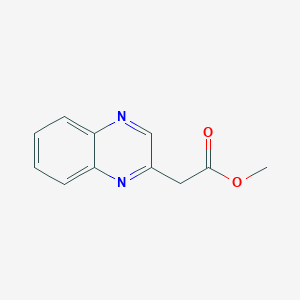
Methyl 2-(quinoxalin-2-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(quinoxalin-2-yl)acetate is an organic compound with the molecular formula C11H10N2O2. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(quinoxalin-2-yl)acetate can be synthesized through several methods. One common approach involves the condensation of 2-chloroquinoxaline with methyl acetate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(quinoxalin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield quinoxaline-2-ylmethanol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include quinoxaline-2-carboxylic acid derivatives, quinoxaline-2-ylmethanol derivatives, and various substituted quinoxalines .
Applications De Recherche Scientifique
Methyl 2-(quinoxalin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Research has shown potential anticancer activity, with studies focusing on its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: It is used in the development of materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of methyl 2-(quinoxalin-2-yl)acetate involves its interaction with various molecular targets. In medicinal applications, it has been shown to inhibit enzymes such as tyrosine kinases and c-MET kinase, which are involved in cell signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells. Additionally, the compound can bind to DNA and RNA, interfering with their replication and transcription processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound, which lacks the ester functional group.
Quinoxaline-2-carboxylic acid: An oxidized derivative of methyl 2-(quinoxalin-2-yl)acetate.
Quinoxaline-2-ylmethanol: A reduced derivative of the compound
Uniqueness
This compound is unique due to its ester functional group, which imparts specific chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s solubility and bioavailability compared to its parent compound, quinoxaline .
Propriétés
Formule moléculaire |
C11H10N2O2 |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
methyl 2-quinoxalin-2-ylacetate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)6-8-7-12-9-4-2-3-5-10(9)13-8/h2-5,7H,6H2,1H3 |
Clé InChI |
ZKOZPYHLUSBHID-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=NC2=CC=CC=C2N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


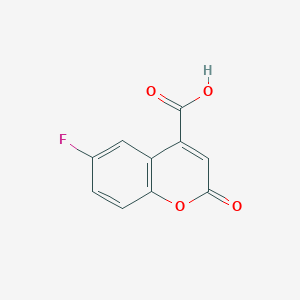
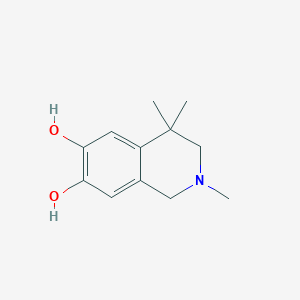
![6-Ethyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B11898228.png)
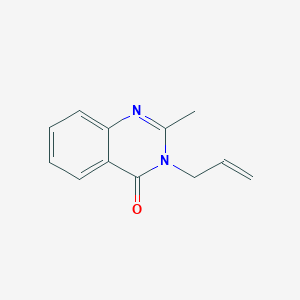


![2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11898249.png)
